molecular formula C17H15FN2O4 B2970857 2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922078-90-8

2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No. B2970857
CAS RN: 922078-90-8
M. Wt: 330.315
InChI Key: JQWRUGQUJHTXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C17H15FN2O4 and its molecular weight is 330.315. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Receptor Antagonism

A2B Adenosine Receptor Antagonists : A study explored the SAR of 7-N-acetamide-4-methoxy-2-aminobenzothiazole derivatives, leading to compounds with excellent A2B potency and good pharmacokinetic properties. These findings are relevant for the development of therapeutics targeting the A2B adenosine receptor, which plays a critical role in inflammation and cancer (Cheung et al., 2010).

Synthesis and Chemical Modification

Solid Support Synthesis : Research on the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology highlights efficient assembly processes. This work underscores the compound's relevance in synthetic chemistry for creating diverse libraries of high-purity products (Ouyang et al., 1999).

Antimicrobial Agents Synthesis : The oxazolidinone class, to which related compounds belong, has seen significant interest for its unique mechanism of inhibiting bacterial protein synthesis. Studies on compounds like Linezolid offer insights into the structural analysis and polymorphism critical for antimicrobial efficacy (Maccaroni et al., 2008).

Biological Activity and Mechanism of Action

Peripheral Benzodiazepine Receptor Ligands : Investigations into compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have elucidated their potential as radioligands for peripheral benzodiazepine receptors. These studies offer a deeper understanding of the ligand-receptor interactions and the physiological relevance of peripheral benzodiazepine receptors (Zhang et al., 2003).

Material Science and Environmental Chemistry

Photovoltaic Efficiency Modeling : Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including their ligand-protein interactions and photovoltaic efficiency, underscore the potential application of such compounds in dye-sensitized solar cells (DSSCs). These findings are crucial for the development of efficient and environmentally friendly solar energy harvesting technologies (Mary et al., 2020).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c18-11-1-4-13(5-2-11)24-10-16(21)20-12-3-6-15-14(9-12)17(22)19-7-8-23-15/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWRUGQUJHTXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

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